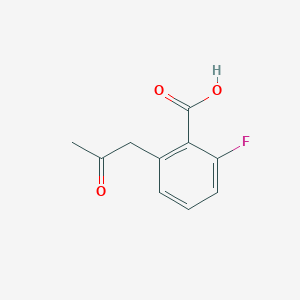

2-Fluoro-6-(2-oxo-propyl)-benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

2-fluoro-6-(2-oxopropyl)benzoic acid |

InChI |

InChI=1S/C10H9FO3/c1-6(12)5-7-3-2-4-8(11)9(7)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

YDNMYRAWJDCPQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 6 2 Oxo Propyl Benzoic Acid and Its Analogues

Foundational Synthetic Strategies for Benzoic Acid Derivatives

The construction of complex benzoic acids relies on a toolbox of established organic reactions that allow for the stepwise introduction and manipulation of functional groups on the aromatic core.

Functionalization Approaches for the Benzoic Acid Core

The functionalization of the benzoic acid core is a well-established field, with numerous methods available to introduce substituents at various positions. The carboxylic acid group itself is a meta-director in electrophilic aromatic substitution reactions. However, directed ortho-metalation and modern C-H activation strategies have provided powerful tools for functionalization at the positions ortho to the carboxyl group. nih.gov

Transition-metal-catalyzed C-H functionalization has emerged as a step-economical approach for modifying benzoic acids. nih.govresearchgate.net For instance, iridium-catalyzed C-H activation has been successfully used for the ortho-amination of a wide array of benzoic acids. nih.gov Similarly, palladium(II) catalysis has been employed for meta-C-H olefination of benzoic acid derivatives, a challenging transformation due to the electron-withdrawing nature of the carboxylic acid. researchgate.net These methods offer regioselective pathways to introduce functional groups that can be further elaborated. nih.gov

Table 1: Comparison of Functionalization Strategies for Benzoic Acid

| Strategy | Position Selectivity | Key Reagents/Catalysts | Advantages | Challenges |

| Electrophilic Aromatic Substitution | Meta | Nitrating agents, Halogens, Friedel-Crafts reagents | Well-established, scalable | Limited to meta-products, often harsh conditions |

| Directed Ortho-Metalation (DoM) | Ortho | Strong bases (e.g., n-BuLi), directing groups | High ortho-selectivity | Requires cryogenic temperatures, sensitive functional groups may not be tolerated |

| Transition-Metal Catalyzed C-H Activation | Ortho, Meta | Pd, Rh, Ir, Ru catalysts | High regioselectivity, functional group tolerance, step-economy | Catalyst cost and sensitivity, optimization required |

Introduction of Fluoro and Oxo-Propyl Moieties

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. Diazotization of an amino group followed by a Schiemann reaction (using HBF4) or Balz-Schiemann reaction (using NaNO2/HCl then HBF4) are classic methods. More modern approaches include nucleophilic aromatic substitution (SNAr) on activated aromatic rings or electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). The synthesis of a precursor like 2-fluoro-3-nitrobenzoic acid, for instance, can start from o-methylphenol, involving nitration, chlorination, fluorination, and subsequent oxidation of the methyl group. wipo.int

The 2-oxo-propyl group is an acetonyl group, which is a type of ketone. This moiety can be introduced through various C-C bond-forming reactions. One common strategy is the Friedel-Crafts acylation, where an acyl chloride or anhydride (B1165640) reacts with the aromatic ring in the presence of a Lewis acid catalyst. ncert.nic.in Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be employed using an appropriate organometallic reagent bearing the acetonyl group. Another approach involves the alkylation of a pre-functionalized benzoic acid derivative. For example, a Grignard reagent derived from a protected bromoacetone (B165879) could react with a suitable electrophilic position on the benzoic acid ring.

Advanced and Novel Synthetic Approaches

Recent advances in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental impact of chemical transformations.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid derivatives to minimize environmental impact. brazilianjournals.com.br This includes the use of renewable starting materials, reducing waste, and employing catalytic rather than stoichiometric reagents. rsc.orgrsc.orgessfeed.com For example, there is growing interest in producing benzoic acid derivatives from lignin, a renewable biopolymer. rsc.orgrsc.org The traditional production of benzoic acid often involves the oxidation of toluene, a petroleum-derived compound, which has a significant environmental footprint. essfeed.com Biological production using microbial fermentation is a promising green alternative. essfeed.commdpi.com The use of water as a solvent and room temperature conditions, as in the Schotten-Baumann reaction for benzoylation, also aligns with green chemistry principles. brazilianjournals.com.br

Chemo-, Regio-, and Stereoselective Synthetic Pathways

Achieving high levels of selectivity is crucial in the synthesis of complex molecules like 2-Fluoro-6-(2-oxo-propyl)-benzoic acid.

Chemoselectivity: In a molecule with multiple functional groups, reactions must be selective for only one of them. For instance, when functionalizing the aromatic ring, the carboxylic acid group might need to be protected (e.g., as an ester) to prevent unwanted side reactions.

Regioselectivity: This refers to the control of the position of new substituents. As mentioned, directed C-H activation provides excellent regiocontrol for the functionalization of benzoic acids. nih.govresearchgate.net The choice of catalyst and directing group can influence whether a substituent is added at the ortho or meta position. mdpi.com

Stereoselectivity: While the target molecule itself is not chiral, stereoselectivity would be important for analogues containing stereocenters. For example, gold-catalyzed additions of carboxylic acids to non-symmetrically substituted alkynes can proceed with high regio- and stereoselectivity. researchgate.net

The development of new chemo-, regio-, and stereoselective reactions is an active area of research, opening up new possibilities for the efficient synthesis of complex organic compounds. mdpi.com

Development of Catalytic Systems for this compound Synthesis

The synthesis of a molecule like this compound would likely benefit from advanced catalytic systems. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are instrumental in modern organic synthesis for their ability to catalyze a wide range of C-H activation and cross-coupling reactions. nih.govmdpi.com

For the introduction of the 2-oxo-propyl group, a palladium-catalyzed cross-coupling reaction would be a powerful tool. For example, a Suzuki coupling between a boronic acid derivative of 2-fluorobenzoic acid and a suitable coupling partner containing the 2-oxo-propyl moiety could be envisioned. The development of new ligands for these catalysts continues to improve their activity, stability, and selectivity.

Furthermore, photocatalysis offers a conceptually different approach. For instance, a photoinduced ligand-to-metal charge transfer (LMCT) strategy has been developed for the decarboxylative functionalization of benzoic acids, which could be adapted for the introduction of various functional groups. acs.org

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the underlying mechanisms of the synthetic routes to this compound is crucial for optimizing reaction conditions and extending the methodology to a broader range of analogues. The primary transformations involve the formation of a carbon-carbon bond at the C6 position, ortho to the carboxylic acid and fluoro substituents. This is typically achieved through transition metal-catalyzed C-H activation.

The most probable synthetic pathways for introducing the 2-oxopropyl group involve either direct acylation or a masked alkylation strategy. Mechanistic investigations into related palladium- and ruthenium-catalyzed ortho-functionalizations of benzoic acids provide a framework for understanding these processes.

A plausible and commonly employed method for such transformations is the palladium(II)-catalyzed ortho-alkylation of benzoic acids. nih.gov Preliminary mechanistic studies on similar systems suggest a catalytic cycle initiated by the coordination of the palladium catalyst to the carboxylate group of the 2-fluorobenzoic acid substrate. nih.gov This coordination brings the metal center in proximity to the ortho C-H bond, facilitating its activation.

The reaction pathway likely proceeds through the following key steps:

Carboxylate-Assisted C-H Activation: The initial step involves the formation of a palladacycle intermediate. The carboxylate group acts as a directing group, facilitating the cleavage of the ortho C-H bond by the Pd(II) catalyst. This step is often the rate-determining step in the catalytic cycle. researchgate.net The presence of the ortho-fluoro substituent can influence the rate and selectivity of this step due to its electronic effects. nih.gov

Oxidative Addition or Insertion: Following C-H activation, the alkylating agent (e.g., a haloacetone derivative) is introduced. The mechanism can then proceed via either oxidative addition of the alkyl halide to the Pd(II) center, forming a Pd(IV) intermediate, or by insertion of an activated species into the Pd-C bond.

Reductive Elimination: The final step involves the reductive elimination from the palladium center to form the C-C bond of the desired product and regenerate the active Pd(II) catalyst, thus closing the catalytic cycle.

An alternative pathway could involve a ruthenium-catalyzed ortho-allylation, followed by oxidation of the allyl group. Ruthenium-catalyzed ortho-C-H allylation of benzoic acids has been shown to proceed efficiently. nih.gov The mechanism of this reaction also involves a carboxylate-directed C-H activation to form a ruthenacycle intermediate.

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the intricate details of these reaction pathways. For related palladium-catalyzed C-H activation reactions, DFT calculations have helped to map the free energy profiles of the catalytic cycle, identifying the key intermediates and transition states. nih.gov These studies have shown that the nature of the directing group, the ligands on the metal center, and the electronic properties of the substrate all play a significant role in the energetics of the reaction pathway. mdpi.com

Table 1: Key Mechanistic Steps in Proposed Synthetic Pathways

| Step | Proposed Transformation | Catalyst System | Key Intermediates |

| 1 | Carboxylate-Directed C-H Activation | Pd(II) or Ru(II) | Palladacycle or Ruthenacycle |

| 2 | C-C Bond Formation | Alkylating/Acylating Agent | Pd(IV) intermediate or insertion product |

| 3 | Catalyst Regeneration | Reductive Elimination | Pd(II) or Ru(II) catalyst |

Transition state analysis, primarily through computational methods, provides deeper insights into the kinetics and selectivity of the key synthetic transformations. For the ortho-functionalization of 2-fluorobenzoic acid, the analysis of transition states for the C-H activation and C-C bond-forming steps is of particular interest.

DFT calculations on related systems have shown that the transition state for the concerted metalation-deprotonation (CMD) step, which represents the C-H activation, is heavily influenced by the electronic and steric environment. nih.gov The presence of an ortho-fluorine atom can stabilize the transition state through secondary interactions, thereby accelerating the rate of C-H activation. nih.gov Computational studies on fluoroarenes have demonstrated that C–F bond activation can be kinetically challenging, but the ortho-fluorine can promote C-H activation at the adjacent position. nih.gov

Table 2: Calculated Parameters for a Representative Transition State in C-H Activation

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | Varies | Energy barrier for the C-H activation step |

| Key Bond Distances | Varies | Distances between the metal, the C-H bond being cleaved, and the directing group |

| Imaginary Frequency | Varies | Confirms the structure as a true transition state |

Furthermore, transition state analysis can elucidate the factors governing regioselectivity. In the case of 2-fluorobenzoic acid, the catalyst can theoretically activate either the C-H bond at the C6 position or other positions on the ring. Computational models can predict the relative energies of the transition states leading to different isomers, explaining the observed ortho-selectivity. The "ortho effect" in substituted benzoic acids, where ortho substituents sterically force the carboxyl group out of the plane of the benzene (B151609) ring, can also influence the transition state geometry and energy. wikipedia.org

In the context of palladium-catalyzed reactions, the transition state for the reductive elimination step is also crucial. The stability of this transition state determines the ease with which the final product is formed and the catalyst is regenerated. The electronic nature of the ligands on the palladium and the steric bulk of the coupling partners can significantly impact the energy of this transition state.

Reactivity Profiles and Reaction Mechanisms of 2 Fluoro 6 2 Oxo Propyl Benzoic Acid

General Reactivity Patterns of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site of reactivity in the molecule. Its behavior is characterized by the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Acidity: Carboxylic acids are acidic due to the resonance stabilization of the conjugate carboxylate anion. For 2-Fluoro-6-(2-oxo-propyl)-benzoic acid, the acidity is expected to be significantly enhanced compared to benzoic acid. This is a consequence of the "ortho effect," where ortho-substituents sterically hinder the carboxyl group, forcing it to twist out of the plane of the benzene (B151609) ring. wikipedia.org This misalignment inhibits resonance between the carboxyl group and the phenyl ring, leading to a notable increase in the acidity of the carboxyl proton. wikipedia.org

Esterification and Amide Formation: The carboxyl group can undergo nucleophilic acyl substitution. In reactions like Fischer esterification (with an alcohol under acidic catalysis) or amide formation (with an amine), the carbonyl carbon is attacked by a nucleophile. The rates of these reactions can be influenced by the steric hindrance imposed by the adjacent fluoro and 2-oxo-propyl groups.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Compound | pKa Value | Effect |

| Benzoic Acid | 4.20 | Baseline acidity |

| 2-Fluorobenzoic Acid | 3.27 | Increased acidity due to inductive effect and ortho effect |

| 2-Methylbenzoic Acid | 3.91 | Increased acidity due to ortho effect |

| This compound | Predicted to be < 3.9 | Acidity is predicted to be high due to the presence of two ortho substituents |

Table 1: Comparison of pKa values for benzoic acid and selected ortho-substituted derivatives to illustrate the ortho effect. The value for the target compound is an educated prediction based on established chemical principles.

Reactivity of the Fluoroaromatic System

The benzene ring is substituted with three groups: a fluorine atom, a carboxylic acid, and a 2-oxo-propyl group. These substituents dictate the ring's susceptibility to electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): All three substituents are deactivating towards EAS. The fluorine atom is weakly deactivating due to its inductive electron-withdrawing effect, which outweighs its resonance-donating effect. The carboxylic acid and ketone groups are strongly deactivating. Therefore, forcing conditions would be required for reactions like nitration or halogenation.

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing fluoro substituent, ortho and para to other deactivating groups, makes the ring susceptible to NAS, although this is less common for fluorine compared to other halogens. A strong nucleophile could potentially displace the fluoride (B91410) ion, particularly if the reaction conditions can overcome the steric hindrance from the adjacent groups.

Ketone Reactivity: Carbonyl Condensations and Reductions

The 2-oxo-propyl group contains a ketone functionality, which offers several avenues for reaction.

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles such as Grignard reagents or organolithium compounds.

Reactions at the α-Carbon: The methylene (B1212753) (CH₂) and methyl (CH₃) groups adjacent to the ketone carbonyl are α-carbons. The α-hydrogens are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in reactions such as aldol (B89426) condensations. ncert.nic.in

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the carboxylic acid.

Haloform Reaction: As a methyl ketone, the 2-oxo-propyl group can undergo the haloform reaction in the presence of a base and a halogen (e.g., I₂, Br₂, Cl₂), which would convert the methyl group into a haloform (e.g., iodoform) and the rest of the side chain into a carboxylate. ncert.nic.in

| Functional Group | Typical Reactions | Potential Modulating Factors in the Target Molecule |

| Carboxylic Acid | Deprotonation, Esterification, Amide formation, Reduction | Steric hindrance from ortho groups may affect reaction rates. Acidity is enhanced. |

| Fluoroaromatic Ring | Electrophilic Substitution (deactivated), Nucleophilic Substitution | Ring is strongly deactivated. Steric crowding around the fluorine atom. |

| Ketone | Nucleophilic Addition, Aldol Condensation, Reduction, Haloform Reaction | Potential for intramolecular cyclization reactions involving the enolate and the carboxylic acid group. |

Table 2: Summary of the expected reactivity for each functional group within this compound.

Ortho-Substitution Effects on Aromatic Reactivity

The disubstitution at the ortho positions (C2 and C6) relative to the carboxylic acid is the most defining structural feature of this molecule. This arrangement leads to significant steric and electronic consequences, collectively known as the ortho effect. wikipedia.org

Steric Hindrance: The fluorine atom and the bulkier 2-oxo-propyl group flank the carboxylic acid. This steric crowding forces the -COOH group to rotate out of the plane of the aromatic ring. wikipedia.orgnih.gov X-ray crystallography studies on similarly substituted benzoic acids, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid and 2-(trifluoromethyl)benzoic acid, show significant dihedral angles between the carboxylic acid group and the benzene ring. nih.govpsu.edunih.gov

Increased Acidity: As previously mentioned, the primary consequence of this steric inhibition of resonance is a marked increase in the acidity of the benzoic acid. wikipedia.orgrsc.org

Influence on Reaction Rates: The steric bulk can hinder the approach of reagents to the carboxylic acid group and the ortho-fluoro substituent, potentially slowing down reaction rates for processes like esterification or nucleophilic aromatic substitution.

Advanced Mechanistic Studies of Intramolecular and Intermolecular Reactions

While specific mechanistic studies on this compound are not prominent in the literature, its structure suggests a high potential for intramolecular reactions, and its reactivity can be understood through general kinetic, thermodynamic, and spectroscopic principles derived from similar compounds.

The molecule's conformation is a key factor in its reactivity. Computational studies on related ortho-substituted fluorobenzoic acids have investigated the relative energies of different conformers, particularly concerning the orientation of the carboxylic acid group (cis vs. trans). researchgate.netnih.govmdpi.com

Conformational Isomers: The rotation around the C-COOH bond and the C-C bonds of the propyl chain would lead to various conformers with different thermodynamic stabilities. Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the ketone's carbonyl oxygen, could stabilize certain conformations, influencing the equilibrium population and the kinetic barriers to reaction.

Intramolecular Catalysis/Reaction: The proximity of the carboxylic acid and the ketone enolate (formed under basic conditions) could facilitate an intramolecular aldol-type condensation or cyclization. The kinetics of such a reaction would be highly favorable due to the close proximity of the reacting centers (a large effective concentration). The thermodynamic stability of the resulting cyclic product would determine the final outcome.

The study of reactions involving this compound would rely on various spectroscopic techniques to identify and characterize transient intermediates.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for tracking changes in the molecule's structure during a reaction. For instance, the formation of an enolate intermediate would lead to characteristic changes in the chemical shifts of the α-protons.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for monitoring the functional groups. The disappearance of the ketone C=O stretch and the appearance of an O-H stretch could signal the reduction of the ketone. Studies on other substituted benzoic acids have used IR spectroscopy to probe intramolecular hydrogen bonding and conformational states. rsc.orgmdpi.com

Mass Spectrometry (MS): MS would be used to identify the mass of intermediates and products, helping to elucidate reaction pathways, particularly in complex transformations or when trying to detect transient species.

Derivatization Strategies and Exploration of 2 Fluoro 6 2 Oxo Propyl Benzoic Acid Analogues

Design Principles for Structurally Modified Derivatives

No published literature is available that outlines specific design principles for the structural modification of 2-Fluoro-6-(2-oxo-propyl)-benzoic acid.

Synthetic Access to Key Analogues

Detailed synthetic routes for the generation of analogues of this compound have not been reported.

Specific methodologies for the modification of the carboxyl group of this compound are not documented.

There is no available information on the structural diversification of the oxo-propyl side chain of this particular compound.

Research investigating analogues of this compound with the fluorine atom at different positions on the benzene (B151609) ring has not been found in the public domain.

Reactivity and Transformation of Derived Analogues

The reactivity and chemical transformation of any derived analogues of this compound are currently unknown.

Chemical Structure-Function Relationship Studies in Analogues

Without synthesized and tested analogues, no structure-function relationship studies for this class of compounds have been established.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Fluoro 6 2 Oxo Propyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound like 2-Fluoro-6-(2-oxo-propyl)-benzoic acid, specific NMR data would be essential for confirming its molecular structure.

Multi-dimensional NMR for Complex Structure Analysis

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR signals. These experiments reveal through-bond and through-space correlations between nuclei, which are critical for unambiguously piecing together the complex structure of a substituted aromatic compound. However, no such specific 2D NMR data for this compound is currently available in the scientific literature.

Solid-State NMR Applications in Polymorphism and Conformational Studies

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for determining the conformation of molecules in a crystalline lattice. Research on other benzoic acid derivatives has demonstrated the power of ssNMR in these areas. nih.govosti.govresearchgate.net Unfortunately, there are no published solid-state NMR studies specifically focused on this compound.

Mass Spectrometry (MS) Methodologies for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Advanced Ionization Techniques in High-Resolution MS

High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to accurately determine the molecular formula of this compound. Studies on similar benzoic acid derivatives have shown the utility of ESI-MS in analyzing such compounds. nih.govacs.orgnih.gov However, specific HRMS data for the target compound is not documented.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule. The fragmentation pathways of benzoic acid derivatives can be complex and are influenced by the nature and position of substituents. nist.govsci-hub.se Without experimental MS/MS data for this compound, its specific fragmentation behavior remains unknown.

X-ray Crystallography and Diffraction Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structures of many substituted benzoic acids have been reported and analyzed, researchgate.netuc.ptmarquette.edu a crystallographic study of this compound has not been published.

Vibrational Spectroscopy (IR, Raman) Methodologies for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. These methods probe the vibrational motions of bonds, providing a molecular fingerprint that is highly specific to the compound's structure. For this compound, IR and Raman spectroscopy are instrumental in confirming the presence of its key structural motifs: the carboxylic acid, the ketone, and the substituted aromatic ring.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, often providing complementary information. For instance, the highly polar carbonyl (C=O) bonds of the carboxylic acid and ketone groups typically produce strong absorption bands in the IR spectrum. mdpi.com Conversely, the symmetric vibrations of the aromatic ring may be more prominent in the Raman spectrum.

The analysis of the vibrational spectra of this compound would involve identifying characteristic band frequencies. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used alongside experimental data to achieve precise vibrational assignments. nih.govnih.gov The expected vibrational frequencies for the primary functional groups of the title compound are summarized below.

Interactive Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| Carboxylic Acid (-COOH) | O-H Stretch | 3400 - 2400 (broad) | Weak | Broadness is due to hydrogen bonding. mdpi.com |

| C=O Stretch | 1720 - 1680 | Strong | Position can be affected by dimerization. | |

| C-O Stretch | 1320 - 1210 | Moderate | Coupled with O-H in-plane bending. | |

| O-H Bend (in-plane) | 1440 - 1395 | Weak | ||

| O-H Bend (out-of-plane) | 950 - 900 | Weak | ||

| Ketone (C=O) | C=O Stretch | 1725 - 1705 | Strong | Distinct from the carboxylic C=O stretch. mdpi.com |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Strong | Multiple bands are expected. |

| C-H Stretch | 3100 - 3000 | Strong | ||

| C-H Bends (out-of-plane) | 900 - 675 | Moderate | Pattern is indicative of substitution. | |

| Fluoro-substituent | C-F Stretch | 1250 - 1020 | Moderate | Strong in IR due to high polarity. |

| Propyl Group | C-H Stretch (sp³) | 2960 - 2850 | Strong | Asymmetric and symmetric stretches. |

| C-H Bends (sp³) | 1470 - 1370 | Moderate |

Advanced Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from impurities or other components in a complex mixture. The coupling of these separation methods with sensitive detection technologies, known as hyphenated techniques, provides powerful analytical capabilities for both qualitative and quantitative analysis. ajrconline.orgijnrd.org

Chiral chromatography is a specialized branch of column chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other that arise from the presence of one or more chiral centers in a molecule. sigmaaldrich.com This technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.

However, an analysis of the molecular structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters, and it has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers. Consequently, chiral chromatography is not an applicable or relevant methodology for the analysis of this compound, as there are no enantiomers to separate or assess for purity.

For the analysis of this compound in complex matrices, such as environmental or biological samples, hyphenated techniques are the methods of choice due to their high sensitivity and selectivity. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for analyzing fluorinated benzoic acids. daneshyari.coms4science.at

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection capabilities of mass spectrometry. daneshyari.com For fluorinated benzoic acids, reversed-phase chromatography is commonly employed. The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides molecular weight information and structural data through fragmentation, allowing for highly specific and sensitive quantification. s4science.atresearchgate.net

Interactive Table 2: Typical LC-MS/MS Parameters for Analysis of Fluorinated Benzoic Acid Derivatives

| Parameter | Typical Conditions |

| Chromatographic Column | Reversed-phase C18 or similar (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) or methanol, often with an additive like formic acid to improve ionization. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode is common for acidic compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF). nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification, providing high sensitivity and selectivity. daneshyari.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. nih.gov Since carboxylic acids like this compound are generally non-volatile and polar, a derivatization step is typically required prior to GC analysis. This step converts the acidic proton into a less polar group (e.g., a methyl or silyl (B83357) ester), increasing the compound's volatility and improving its chromatographic behavior. uzh.ch Following separation in the gas phase, the mass spectrometer provides detection and structural confirmation.

Interactive Table 3: Typical GC-MS Parameters for Analysis of Derivatized Fluorinated Benzoic Acid Derivatives

| Parameter | Typical Conditions |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or BF₃ in Methanol. uzh.ch |

| Chromatographic Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Ionization Source | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted analysis. |

These advanced analytical methodologies provide the necessary tools for the comprehensive study of this compound, ensuring its unambiguous identification and accurate quantification in research and industrial applications.

Computational and Theoretical Chemistry Investigations of 2 Fluoro 6 2 Oxo Propyl Benzoic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. For 2-Fluoro-6-(2-oxo-propyl)-benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(2d,p), would be utilized to determine its optimized geometrical structure in the gas phase. vjst.vn

These calculations would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate various thermodynamic properties, such as electronic energy, enthalpy, and Gibbs free energy, which offer insights into the molecule's stability. vjst.vn The effects of different solvents on these properties can also be modeled, revealing how the molecule might behave in various chemical environments. vjst.vn A study on benzoic acid has shown that electronic energy tends to decrease in the presence of solvents, indicating stabilization. vjst.vn

Table 1: Hypothetical Calculated Thermodynamic Properties for this compound using DFT/B3LYP/6-311G++(2d,p)

| Solvent | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

|---|---|---|---|

| Gas Phase | -728.12345 | -728.00123 | -728.04567 |

| Water | -728.13456 | -728.01234 | -728.05678 |

| Methanol | -728.13123 | -728.00987 | -728.05345 |

| Ethanol | -728.12987 | -728.00876 | -728.05234 |

Note: This table is illustrative and contains hypothetical data based on typical trends observed for similar molecules. vjst.vn

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they are crucial for accurately predicting excited-state properties and spectroscopic behavior. To investigate the electronic transitions of this compound, methods such as Configuration Interaction Singles (CIS) or the more sophisticated Complete Active Space Self-Consistent Field (CASSCF) could be employed. uba.ar

A common and computationally efficient approach for larger molecules is Time-Dependent Density Functional Theory (TD-DFT), which is an extension of DFT for excited states. nih.govresearchgate.net TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of the molecule. researchgate.net These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. vjst.vn For instance, a TD-DFT study on benzoic acid derivatives identified key transitions contributing to their UV absorption. researchgate.net

Table 2: Hypothetical Predicted UV-Vis Absorption Maxima for this compound using TD-DFT

| Solvent | Predicted λmax (nm) | Major Electronic Transition |

|---|---|---|

| Gas Phase | 215 | HOMO -> LUMO+1 |

| Gas Phase | 268 | HOMO -> LUMO |

| Water | 220 | HOMO -> LUMO+1 |

| Water | 275 | HOMO -> LUMO |

Note: This table is illustrative and contains hypothetical data.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. Classical MD simulations would be particularly useful for exploring the conformational flexibility of this compound, especially the rotation around the single bonds of the 2-oxo-propyl side chain. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

MD simulations are also well-suited for investigating intermolecular interactions. For example, simulations of benzoic acid in confined spaces have shown how intermolecular forces, such as hydrogen bonding, influence the aggregation and collective dynamics of the molecules. nih.govresearchgate.net For this compound, MD simulations could model its interactions with solvent molecules and with other molecules of the same kind, providing insights into its solubility and potential for self-assembly.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms.

The solvent can have a significant impact on chemical reactions. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the reaction energy profile.

For a more detailed understanding, explicit solvent models can be used within MD simulations. In this approach, individual solvent molecules are included in the simulation box, allowing for the explicit modeling of solute-solvent interactions, such as hydrogen bonding. This level of detail can be crucial for accurately predicting reaction rates and mechanisms in solution.

Molecular Modeling of Chemical Interactions with Target Macromolecules

Molecular modeling serves as a powerful computational tool to elucidate the binding mechanisms of small molecules like this compound with their biological targets at an atomic level. These in silico techniques, including molecular docking and molecular dynamics simulations, predict the preferred orientation of a ligand when it binds to a receptor and estimate the strength of the interaction.

While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally related benzoic acid derivatives. For instance, research on 2,5-substituted benzoic acid inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1 has demonstrated key interaction patterns that are likely relevant. nih.gov

In such models, the carboxyl group of the benzoic acid scaffold frequently acts as a crucial anchor, forming strong hydrogen bonds with specific amino acid residues in the target protein, such as arginine. nih.gov The fluoro and oxo-propyl substituents of the target molecule would then be positioned to interact with various pockets and surfaces of the binding site. The fluorine atom can engage in favorable halogen bond interactions or modulate the electronic properties of the aromatic ring, influencing its stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The 2-oxo-propyl group can form additional hydrogen bonds through its carbonyl oxygen and participate in hydrophobic interactions.

A representative model of interaction for a substituted benzoic acid derivative with the Mcl-1 protein highlights several key molecular interactions. The predicted binding model often reveals that the main scaffold of the benzoic acid is situated at the interface of different binding pockets (e.g., p2 and p3). nih.gov The carboxylate group consistently forms a salt bridge or a strong hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1), mimicking the interactions of natural binding partners. nih.gov The substituents on the benzoic acid ring then dictate the deeper engagement within the hydrophobic pockets of the protein.

The following interactive table summarizes the types of interactions observed in molecular modeling studies of substituted benzoic acid derivatives with target macromolecules, which can be extrapolated to hypothesize the interactions of this compound.

| Interaction Type | Potential Interacting Group on Ligand | Key Amino Acid Residues in Target |

| Hydrogen Bonding | Carboxylic acid, Carbonyl oxygen | Arginine, Threonine |

| Hydrophobic Interactions | Phenyl ring, Propyl chain | Leucine, Valine, Methionine, Phenylalanine |

| Halogen Bonding | Fluorine | Electron-rich atoms in the binding pocket |

| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

These computational predictions are invaluable for guiding the rational design of more potent and selective inhibitors. By understanding the specific interactions that contribute to binding, medicinal chemists can modify the structure of the lead compound to enhance these interactions and improve its pharmacological profile.

Cheminformatics and Data-Driven Approaches in Analogue Design

Cheminformatics and data-driven methodologies are integral to modern drug discovery, enabling the efficient design and optimization of analogues of lead compounds like this compound. These approaches leverage large chemical and biological datasets to identify novel molecules with improved properties.

One of the primary applications of cheminformatics in analogue design is similarity searching . This involves computationally screening large virtual libraries of compounds to identify molecules that are structurally similar to a query molecule. Similarity is typically quantified using molecular fingerprints, which are binary strings that encode the presence or absence of various structural features. By identifying compounds with similar fingerprints to this compound, researchers can quickly find potential starting points for new synthetic efforts.

Another powerful data-driven approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These properties, known as molecular descriptors, can be calculated from the 2D or 3D structure of the molecules and can include parameters such as molecular weight, lipophilicity (logP), polar surface area, and various electronic and topological indices.

For a series of analogues of this compound, a QSAR model could be built to predict their binding affinity for a specific target protein. This model would allow chemists to prioritize the synthesis of new analogues that are predicted to have higher activity, thereby saving time and resources.

In recent years, deep learning and artificial intelligence have emerged as transformative tools in drug design. sciforum.net Deep learning models, such as long short-term memory (LSTM) neural networks, can be trained on vast datasets of known drug-target interactions to predict novel interactions. sciforum.net These models can learn complex patterns in the data that are not easily captured by traditional QSAR methods. For instance, a deep learning model could be used to predict new potential targets for this compound or to generate entirely new molecular structures with a high probability of being active against a desired target. sciforum.net

The process of data-driven analogue design for this compound would typically involve the following steps:

Data Collection: Assembling a dataset of known benzoic acid derivatives and their measured biological activities against the target of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods or machine learning algorithms to build a predictive model (e.g., QSAR or a deep learning model) that relates the descriptors to the biological activity.

Virtual Screening: Using the trained model to predict the activity of a large virtual library of yet-to-be-synthesized analogues.

Analogue Prioritization: Selecting the most promising analogues for synthesis and experimental testing based on their predicted activity and other desirable properties (e.g., drug-likeness, synthetic accessibility).

The following interactive table provides examples of molecular descriptors that would be relevant for building a QSAR model for analogues of this compound.

| Descriptor Class | Example Descriptors | Information Encoded |

| Physicochemical | Molecular Weight, logP, Polar Surface Area | Size, lipophilicity, polarity |

| Electronic | Dipole Moment, Partial Charges | Electron distribution, reactivity |

| Topological | Wiener Index, Balaban J Index | Molecular branching and connectivity |

| 3D Descriptors | Molecular Shape Indices, Steric Parameters | Three-dimensional shape and size |

By integrating these computational and data-driven approaches, researchers can significantly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Applications and Mechanistic Insights in Chemical Research Involving 2 Fluoro 6 2 Oxo Propyl Benzoic Acid

Role in Investigating Enzyme Inhibition Mechanisms

There is no available research detailing the use of 2-Fluoro-6-(2-oxo-propyl)-benzoic acid in the study of enzyme inhibition.

Chemical Probing of Active Sites

Information on the application of this compound to probe the active sites of enzymes is not found in published scientific literature.

Understanding Ligand-Enzyme Binding Energetics from a Chemical Perspective

There are no documented studies on the thermodynamic and kinetic parameters of this compound binding to any enzyme.

Contributions to Rational Drug Design Strategies at a Molecular Level

The role of this compound as a lead compound or a scaffold in rational drug design is not described in the available scientific literature.

Scaffold Optimization Principles

Without any foundational studies, the principles for optimizing this specific chemical scaffold for therapeutic purposes have not been established.

Ligand Efficiency and Molecular Recognition Studies

There are no public data on the ligand efficiency or molecular recognition patterns of this compound with any biological target.

Use as a Chemical Probe for Elucidating Biological Pathways

The application of this compound as a chemical probe to investigate and understand biological pathways has not been reported.

Utility in Materials Science or Polymer Chemistry

No studies were found that describe the use of this compound as a monomer, polymer additive, or in the synthesis of materials or polymers. Research in this area tends to focus on other fluorinated benzoic acids or benzoic acid derivatives with different functionalities for creating specialized polymers and materials. For instance, various fluorinated building blocks are utilized in the development of high-performance polymers for electronics and other advanced applications. Similarly, certain benzoic acid derivatives are employed as monomers for creating polyesters and polyamides. However, none of the available literature specifically mentions the title compound.

Application in Supramolecular Chemistry or Host-Guest Systems

In the realm of supramolecular chemistry, research often involves the self-assembly of molecules to form complex, ordered structures. Benzoic acid and its derivatives are known to form hydrogen-bonded dimers and other assemblies. Furthermore, they can participate in host-guest interactions, for example with cyclodextrins. However, the specific structural features of this compound—namely the combination of a fluoro group, a carboxylic acid, and a keto-propyl side chain—have not been documented in the context of creating specific supramolecular structures or host-guest systems. Studies in this field report on other benzoic acid derivatives, but not the compound of interest.

Based on the available scientific and technical information, it must be concluded that the applications of this compound in materials science, polymer chemistry, supramolecular chemistry, and host-guest systems have not been reported in the public domain. The compound may be a novel substance, a synthetic intermediate for other target molecules not related to these fields, or its potential applications in these areas have not yet been explored or published. Therefore, it is not possible to provide a detailed, data-driven article on these specific topics as requested.

Future Research Directions and Unaddressed Challenges Concerning 2 Fluoro 6 2 Oxo Propyl Benzoic Acid

Exploration of Unconventional Synthetic Routes

Current synthetic approaches to ortho-substituted benzoic acids often rely on classical, multi-step sequences. Future research should focus on developing more efficient and novel pathways to 2-Fluoro-6-(2-oxo-propyl)-benzoic acid.

One major challenge lies in the regioselective introduction of the three distinct substituents onto the benzene (B151609) ring. Unconventional strategies could provide more direct and atom-economical routes. For instance, late-stage C-H functionalization has emerged as a powerful tool. researchgate.net Research could explore the iridium-catalyzed carboxylate-directed ortho-C-H methylation of a 2-fluorobenzoic acid precursor, followed by functional group manipulation to yield the 2-oxo-propyl side chain. researchgate.net

Another promising avenue is the use of directed ortho-metalation (DoM). The carboxylate group itself can act as a powerful directing group for metalation, enabling subsequent reaction with an electrophile to introduce the propyl chain. organic-chemistry.org The development of a one-pot DoM and functionalization sequence for a 2-fluorobenzoic acid substrate would represent a significant advancement.

Furthermore, novel routes starting from more accessible materials could be explored. For example, a synthetic pathway could begin with the nitration of o-methylphenol, followed by a series of transformations including chlorination, fluorination, and oxidation to build the 2-fluoro-nitrobenzoic acid core, which could then be further elaborated. wipo.int

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Late-Stage C-H Functionalization | High atom economy, potential for fewer steps. | Achieving high regioselectivity, catalyst compatibility with multiple functional groups. |

| Directed ortho-Metalation (DoM) | Excellent regiocontrol from the carboxylate group. organic-chemistry.org | Requires cryogenic temperatures, use of strong organolithium bases. organic-chemistry.org |

Discovery of Novel Reactivity and Transformation Pathways

The unique arrangement of the fluoro, carboxyl, and 2-oxo-propyl groups in an ortho configuration suggests novel reactivity. The proximity of the ketone and carboxylic acid functionalities could facilitate unique intramolecular cyclization reactions, leading to the formation of complex heterocyclic scaffolds which are valuable in medicinal chemistry.

The "ortho-effect" is known to significantly influence the acidity and reactivity of benzoic acids. youtube.com In this molecule, the bulky 2-oxo-propyl group could force the carboxyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. youtube.com This would alter the electronic properties of the carboxylate and could be exploited for selective transformations.

Future studies should investigate the decarboxylative functionalization of this acid. While decarboxylative fluorination is a known process for some benzoic acids, exploring other transformations like decarboxylative cross-coupling could yield novel compounds where the carboxyl group is replaced by other functionalities. researchgate.net Additionally, the ketone moiety serves as a handle for a wide range of classical carbonyl chemistry, such as aldol (B89426) condensations or reductive aminations, to build molecular complexity. ncert.nic.in

Advancements in Theoretical Modeling and Prediction

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound before engaging in extensive lab work. Density Functional Theory (DFT) calculations can provide deep insights into its structural and electronic properties. rsc.orgresearchgate.net

Theoretical modeling can be used to:

Predict Conformational Preferences: Determine the most stable three-dimensional arrangement of the molecule, particularly the orientation of the 2-oxo-propyl and carboxyl groups relative to the ring. This is crucial for understanding steric effects and potential intramolecular interactions. rsc.org

Calculate Acidity (pKa): The ortho-effect makes predicting the acidity of substituted benzoic acids non-trivial. youtube.com Accurate computational prediction of the pKa would be valuable for designing reactions and understanding its potential biological activity.

Model Reaction Pathways: Theoretical studies can elucidate the mechanisms of potential intramolecular cyclizations or other transformations, predicting activation energies and product distributions. nih.gov This can guide the development of new reactions.

Simulate Spectroscopic Properties: Predicting NMR, IR, and Raman spectra can aid in the characterization of the molecule and its reaction products. researchgate.net

Table 2: Key Parameters for Theoretical Investigation

| Parameter | Computational Method | Predicted Insight |

|---|---|---|

| Ground State Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Torsional angles, bond lengths, intramolecular hydrogen bonding. rsc.org |

| Acidity Constant (pKa) | Solvation models (e.g., SMD, PCM) with DFT | Reactivity in solution, potential for salt formation. |

| Reaction Energetics | Transition State Searching (e.g., QST2/3) | Feasibility of novel cyclization or rearrangement pathways. |

| NMR Chemical Shifts | GIAO method with DFT | Aid in structural confirmation and analysis. |

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The synthesis and study of complex molecules like this compound can be accelerated by integrating emerging technologies.

Automated Synthesis and Flow Chemistry: Continuous flow chemistry offers advantages in safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or unstable intermediates. Developing a flow synthesis protocol could enable safer and more efficient production. Automated synthesis platforms, guided by machine learning algorithms, could rapidly screen various reaction conditions (catalysts, solvents, temperatures) to optimize the synthetic route, reducing development time.

Advanced Analytical Techniques: The characterization and analysis of this compound and its derivatives will benefit from advanced methods. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and rapid method for detecting and quantifying fluorinated benzoic acids, which is crucial for reaction monitoring and purity assessment. nih.gov

Multidisciplinary Research Opportunities

The structural motifs present in this compound make it a candidate for applications beyond traditional organic chemistry, opening up multidisciplinary research avenues.

Medicinal Chemistry: Fluorine-containing molecules are prevalent in pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and lipophilicity. nih.govrsc.org The keto-acid functionality is a common feature in various enzyme inhibitors. This compound could serve as a key building block or fragment for developing new therapeutic agents. For example, similar fluorinated benzoic acid structures are used in the synthesis of potent enzyme inhibitors and drugs for treating conditions like vasculitis. ossila.com

Materials Science: Aromatic carboxylic acids are used as linkers in the synthesis of Metal-Organic Frameworks (MOFs) and other functional polymers. The fluorine substituent can be used to tune the electronic properties and intermolecular interactions within a material. The additional ketone functionality offers a site for post-synthetic modification, allowing for the creation of materials with tailored properties for applications in gas storage, catalysis, or sensing.

Chemical Biology: The compound could be developed into a chemical probe to study biological systems. The ketone group allows for conjugation to reporter tags or biomolecules via oxime or hydrazone ligation, while the fluorinated ring can be useful for ¹⁹F NMR studies in biological environments.

Q & A

Q. What synthetic strategies are employed to introduce the 2-oxo-propyl group at the 6-position of 2-fluorobenzoic acid?

- Methodological Answer : A two-step approach is commonly used:

Fluorination : Start with a brominated benzoic acid precursor (e.g., 2-bromo-6-fluorobenzoic acid) to ensure regioselectivity. Fluorine can be introduced via halogen exchange using KF or transition-metal catalysts .

Acylation : Introduce the 2-oxo-propyl group via Friedel-Crafts acylation with propanoyl chloride in the presence of AlCl₃. Alternatively, use a nucleophilic substitution reaction with a pre-functionalized ketone intermediate .

Purity is confirmed via HPLC (>95%) and NMR to verify substituent positions .

Q. How is the purity and structural integrity of 2-Fluoro-6-(2-oxo-propyl)-benzoic acid confirmed?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect byproducts.

- Spectroscopy :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para/meta splitting) and ketone carbonyl signals (~200-220 ppm in ¹³C).

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups.

- Mass Spectrometry : Match the molecular ion peak to the theoretical mass (e.g., C₁₀H₈FO₃: MW 208.11) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep desiccated at room temperature to prevent hydrolysis of the ketone group.

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Decontamination : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Refer to SDS guidelines for fluorinated carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Polymorphism Screening : Recrystallize the compound in multiple solvents (e.g., ethanol, DCM) and analyze via X-ray diffraction to identify crystal forms.

- High-Resolution Techniques : Use differential scanning calorimetry (DSC) for precise melting point determination and HRMS for molecular weight validation.

- Deuterated Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

Q. How to design a study investigating the biological target interactions of this compound?

- Methodological Answer :

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (e.g., KD, on/off rates).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interaction.

- Computational Modeling : Perform molecular docking using the compound’s 3D structure (from NIST data ) to predict binding poses. Validate via site-directed mutagenesis of the target .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) using a factorial design to identify optimal conditions.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., ketone acylation).

- Protecting Groups : Temporarily protect the carboxylic acid moiety with methyl esters during acylation to prevent side reactions .

Data Contradiction Analysis

Q. How to address conflicting literature reports on the stability of fluorinated benzoic acids under acidic conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl, 40°C) and monitor via LC-MS for decomposition products (e.g., decarboxylation or ketone reduction).

- pH-Dependent NMR : Analyze structural changes in buffered D₂O at varying pH levels (2–7) to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.